6-{[2-(4-BROMOPHENOXY)ETHYL]SULFANYL}-N2,N4-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
Overview
Description
6-{[2-(4-BROMOPHENOXY)ETHYL]SULFANYL}-N2,N4-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of bromophenoxy and ethylsulfanyl groups in its structure suggests potential biological and chemical activities.
Preparation Methods
The synthesis of 6-{[2-(4-BROMOPHENOXY)ETHYL]SULFANYL}-N2,N4-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and thiols. The reaction conditions often include the use of solvents like 1,4-dioxane or 1,2-dichloroethane and may require refluxing to achieve high yields . Industrial production methods might involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions may vary depending on the desired product.
Major Products: The major products formed depend on the type of reaction.
Scientific Research Applications
6-{[2-(4-BROMOPHENOXY)ETHYL]SULFANYL}-N2,N4-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as antitumor or antimicrobial activities, making it valuable in medicinal chemistry.
Mechanism of Action
The mechanism of action of 6-{[2-(4-BROMOPHENOXY)ETHYL]SULFANYL}-N2,N4-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The bromophenoxy group may interact with enzymes or receptors, modulating their activity. The triazine core can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds include other 1,3,5-triazines with different substituents. For example:
2,4,6-Triamino-1,3,5-triazine: Known for its use in melamine resins.
2,4-Diamino-6-chloro-1,3,5-triazine: Used as an intermediate in the synthesis of herbicides.
2-Amino-4,6-dimethyl-1,3,5-triazine: Exhibits different chemical reactivity due to the presence of methyl groups.
The uniqueness of 6-{[2-(4-BROMOPHENOXY)ETHYL]SULFANYL}-N2,N4-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
6-[2-(4-bromophenoxy)ethylsulfanyl]-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN5OS/c1-3-17-13-19-14(18-4-2)21-15(20-13)23-10-9-22-12-7-5-11(16)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H2,17,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTNHDOAMRCOTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCCOC2=CC=C(C=C2)Br)NCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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